N-benzyl-2,4-dimethoxybenzenesulfonamide
Description
N-Benzyl-2,4-dimethoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzyl group attached to the sulfonamide nitrogen and methoxy substituents at the 2- and 4-positions of the benzene ring. Sulfonamides are known for their diverse pharmacological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties, which are influenced by substituent patterns and electronic effects .
Properties
Molecular Formula |
C15H17NO4S |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-benzyl-2,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C15H17NO4S/c1-19-13-8-9-15(14(10-13)20-2)21(17,18)16-11-12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3 |
InChI Key |
DJINJDNGAIBRCS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Antioxidant Activity
- N-Benzyl-2,2,2-trifluoroacetamide : Exhibited 78.97% antioxidant activity at 1,000 µg/mL in DPPH assays and demonstrated concentration-dependent cupric ion reducing capacity (1.352 mM Fe(II)/g) . The trifluoroacetyl group likely enhances electron-withdrawing effects, stabilizing radical intermediates.
- Nitrones (e.g., 10a–d): Fluorinated aryl groups (e.g., 2,4-difluorophenyl in 10c) improved DPPH scavenging (64.5–96%) and LOX inhibition (IC₅₀ = 10 µM) compared to non-fluorinated analogs .
- N-(2,4-Dimethoxyphenyl)benzenesulfonamide : Methoxy groups at 2- and 4-positions may enhance solubility and radical scavenging via electron-donating effects, though direct antioxidant data are unavailable .
Table 1: Antioxidant Activity Comparison
*Predicted activity based on methoxy groups’ electron-donating properties.
Antimicrobial and Antifungal Activity
- N-Benzyl-2,2,2-trifluoroacetamide : Showed broad antifungal activity (MIC = 15.62–62.5 µg/mL against Aspergillus flavus and Candida albicans) and moderate antibacterial effects .
- N-Benzyl-2,4-dichloro-N-(pyridin-2-yl)benzamide : A structurally distinct benzamide derivative with a pyridinyl group demonstrated high logP (5.27), indicating lipophilicity conducive to membrane penetration .
Key Research Findings and Implications
Substituent-Driven Bioactivity : Fluorinated and methoxy substituents enhance antioxidant and antimicrobial activities by modulating electronic properties and solubility .
Enzyme Inhibition Potential: The sulfonamide moiety in this compound may target enzymes like CYP51, similar to clinically used antifungals .
Contradictions in Assay Results : ABTS•+ scavenging was negligible in nitrones (<46%) but significant in N-benzyl-2,2,2-trifluoroacetamide, highlighting assay-dependent variability .
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